molecular formula C10H14F2N2O2S B13212101 5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide

5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B13212101
M. Wt: 264.29 g/mol
InChI Key: JWCBLQGKEPCHPI-UHFFFAOYSA-N
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Description

5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes amino, ethyl, difluoro, dimethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of amino, ethyl, difluoro, and sulfonamide groups onto a benzene ring. Common synthetic routes may include:

    Friedel-Crafts Acylation: This step introduces acyl groups onto the benzene ring.

    Nitration and Reduction: Nitration introduces nitro groups, which are then reduced to amino groups.

    Halogenation: Introduction of fluorine atoms through halogenation reactions.

    Sulfonation: Introduction of sulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressures are essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents (e.g., chlorine, bromine).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups may interact with enzymes and proteins, affecting their function and activity. The difluoro groups may enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2,3-difluorobenzene-1-sulfonamide: Lacks the ethyl and dimethyl groups.

    N-ethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide: Lacks the amino group.

    2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide: Lacks the amino and ethyl groups.

Uniqueness

5-Amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and sulfonamide groups allows for diverse interactions with biological molecules, while the difluoro groups enhance its stability.

Properties

Molecular Formula

C10H14F2N2O2S

Molecular Weight

264.29 g/mol

IUPAC Name

5-amino-N-ethyl-2,3-difluoro-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H14F2N2O2S/c1-4-14(3)17(15,16)8-5-7(13)6(2)9(11)10(8)12/h5H,4,13H2,1-3H3

InChI Key

JWCBLQGKEPCHPI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C(=C(C(=C1)N)C)F)F

Origin of Product

United States

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